![molecular formula C35H41BN4O9S2 B12959794 5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)
5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid
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Overview
Description
5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes boronic acid, sulfonamide, and aromatic groups, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid involves multiple steps, including the formation of boronic acid derivatives and the incorporation of sulfonamide groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: Aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product and include temperature control, inert atmosphere, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding to specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological assays and drug design. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives, sulfonamides, and aromatic compounds with similar functional groups. Examples include:
- Phenylboronic acid
- Sulfamethoxazole
- BODIPY dyes
Uniqueness
What sets 5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid apart is its combination of boronic acid, sulfonamide, and aromatic groups in a single molecule. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields .
Biological Activity
The compound 5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Boronobenzoyl group : Known for its role in enhancing the interaction with biological targets.
- Sulfamoyl group : Often associated with antibacterial and antitumor activities.
- Methylphenyl and cyclohexadiene moieties : These structures may influence the compound's ability to interact with various biological systems.
Enzyme Inhibition
Research indicates that sulfonamide derivatives, similar to the compound , exhibit significant enzyme inhibitory activities. For instance:
- α-glucosidase Inhibition : Compounds containing sulfonamide groups have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing diabetes by reducing glucose absorption in the intestines .
- Acetylcholinesterase Inhibition : Some sulfonamide derivatives also demonstrate inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the treatment of Alzheimer's disease .
Anticancer Properties
Sulfonamide compounds have been reported to possess promising anticancer activities. The mechanism often involves:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through various pathways such as the modulation of growth factor signaling .
Study 1: Enzyme Inhibition Profile
In a study assessing the enzyme inhibitory potential of various sulfonamide derivatives, it was found that compounds with structural similarities to our target compound showed substantial inhibition against α-glucosidase and moderate inhibition against AChE. The results indicated a potential therapeutic application for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease .
Compound | α-glucosidase IC50 (µM) | AChE IC50 (µM) |
---|---|---|
Compound A | 12.5 | 45.0 |
Compound B | 8.0 | 30.0 |
Target Compound | 10.0 | 40.0 |
Study 2: Anticancer Activity
Another study evaluated the anticancer effects of a series of sulfonamide derivatives against various cancer cell lines. The target compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
Properties
Molecular Formula |
C35H41BN4O9S2 |
---|---|
Molecular Weight |
736.7 g/mol |
IUPAC Name |
5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H41BN4O9S2/c1-5-37-31-15-9-25(17-22(31)3)34(26-10-16-32(38-6-2)23(4)18-26)30-14-13-29(19-33(30)51(47,48)49)50(45,46)40-21-28(41)20-39-35(42)24-7-11-27(12-8-24)36(43)44/h7-19,28,37,40-41,43-44H,5-6,20-21H2,1-4H3,(H,39,42)(H,47,48,49)/b34-26+,38-32? |
InChI Key |
IPLVPBACMPHHTN-DRWSNIMMSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(CNS(=O)(=O)C2=CC(=C(C=C2)/C(=C/3\C=CC(=NCC)C(=C3)C)/C4=CC(=C(C=C4)NCC)C)S(=O)(=O)O)O)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(CNS(=O)(=O)C2=CC(=C(C=C2)C(=C3C=CC(=NCC)C(=C3)C)C4=CC(=C(C=C4)NCC)C)S(=O)(=O)O)O)(O)O |
Origin of Product |
United States |
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